molecular formula C18H10O2 B13039267 Pyrene-2,7-dicarbaldehyde

Pyrene-2,7-dicarbaldehyde

Cat. No.: B13039267
M. Wt: 258.3 g/mol
InChI Key: YLMXAUXHLGWKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrene (B120774) as a Polycyclic Aromatic Hydrocarbon Core

Polycyclic aromatic hydrocarbons are a class of organic compounds made up of multiple fused aromatic rings. tandfonline.comwikipedia.org They are primarily formed from the incomplete combustion of organic materials. tandfonline.comwikipedia.org Pyrene, a prominent member of this class, is valued for its high symmetry and distinctive electronic and optical properties. scispace.com These characteristics make pyrene-based molecules attractive for the development of novel materials. scispace.com

The electronic and optical behavior of pyrene is a direct result of its extended π-conjugated system. The molecule exhibits strong UV absorption and characteristic fluorescence in the near-UV and visible regions. osti.gov The fluorescence spectrum of pyrene is particularly sensitive to the polarity of its microenvironment, a phenomenon known as the Ham effect. rsc.org This sensitivity, along with its long fluorescence lifetime, makes pyrene a valuable tool in various spectroscopic studies. rsc.org

Theoretical studies, often employing Density Functional Theory (DFT), have provided deep insights into pyrene's electronic structure. researchgate.netfudutsinma.edu.ng The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its electronic transitions. osti.govrsc.org The HOMO-LUMO energy gap in pyrene is a significant parameter that influences its electronic and optical properties. researchgate.netfudutsinma.edu.ng

PropertyDescriptionReference(s)
Fluorescence Exhibits characteristic monomer and excimer fluorescence, with the monomer emission showing distinct vibronic peaks. osti.gov
Solvatochromism The fluorescence spectrum is sensitive to the polarity of the surrounding solvent. rsc.org
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals dictates its electronic absorption and emission properties. researchgate.netfudutsinma.edu.ng
π-Conjugation The extended system of delocalized π-electrons is responsible for its unique electronic and optical behavior. scispace.comrsc.org

The substitution pattern on the pyrene ring has a profound impact on the resulting molecule's properties. While electrophilic substitution on pyrene typically occurs at the 1, 3, 6, and 8 positions, functionalization at the 2 and 7 positions is synthetically more challenging but offers unique advantages. uky.edunih.gov The 2,7-positions are located on the nodal planes of the HOMO and LUMO of the parent pyrene, meaning that substitution at these sites can significantly alter the electronic structure without drastically affecting the fundamental HOMO-LUMO gap in some cases. rsc.org However, the introduction of strong donor or acceptor groups at the 2,7-positions can lead to a reordering of the frontier orbitals, enabling fine-tuning of the electronic properties. rsc.orgacs.org This strategic functionalization is crucial for designing materials with specific charge-transport and photophysical characteristics. rsc.orgacs.org The synthesis of 2,7-disubstituted pyrenes often requires indirect methods, such as the tetrahydropyrene route or more recently developed iridium-catalyzed C-H borylation techniques. rsc.orgresearchgate.net

Overview of Pyrene-2,7-dicarbaldehyde as a Versatile Chemical Building Block

This compound, with its two reactive aldehyde groups at the strategic 2 and 7 positions, serves as a highly valuable and versatile building block in organic synthesis. These aldehyde functionalities provide convenient handles for a variety of chemical transformations, allowing for the construction of more complex and extended molecular architectures. nih.govbldpharm.comnih.gov

This compound is a key member of the family of 2,7-disubstituted pyrene derivatives. The synthesis of such derivatives has been a significant area of research, with methods evolving to provide more selective and efficient routes. rsc.orgacs.org The development of methods to introduce two different substituents at the 2 and 7 positions has further expanded the synthetic possibilities. acs.org The dicarbaldehyde, in particular, is a precursor to other important 2,7-disubstituted compounds, such as pyrene-2,7-dicarboxylic acid, which is used in the synthesis of metal-organic frameworks (MOFs). rsc.org The structural rigidity of the pyrene core combined with the reactivity of the aldehyde groups makes this compound a cornerstone for creating well-defined, high-performance materials. uky.edu

The true power of this compound lies in its ability to act as a foundational component for building extended π-conjugated systems. rsc.org The aldehyde groups can readily undergo condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to form larger molecules with continuous π-systems. This strategy is central to the synthesis of novel organic semiconductors, dyes, and fluorescent materials. uky.edu By linking multiple pyrene units or connecting pyrene to other aromatic systems through the 2,7-positions, researchers can create materials with tailored electronic and optical properties suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.edursc.org The 2,7-linkage provides a linear extension of the π-system, which can facilitate efficient charge transport and delocalization of excited states. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

pyrene-2,7-dicarbaldehyde

InChI

InChI=1S/C18H10O2/c19-9-11-5-13-1-2-14-6-12(10-20)8-16-4-3-15(7-11)17(13)18(14)16/h1-10H

InChI Key

YLMXAUXHLGWKOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C4=C(C=C3)C=C(C=C41)C=O)C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrene 2,7 Dicarbaldehyde and Its Precursors

Direct Functionalization Approaches

Direct functionalization of the pyrene (B120774) backbone offers an efficient route to 2,7-disubstituted derivatives. These methods primarily involve regioselective C-H borylation and controlled electrophilic aromatic substitution.

Regioselective C-H Borylation Protocols for 2,7-Bis(boronate)pyrenes

Iridium-catalyzed C-H borylation has emerged as a powerful and reliable method for the regioselective introduction of boryl groups at the 2 and 7 positions of pyrene. nih.gov This transformation provides a versatile entry point for the synthesis of a wide range of 2,7-disubstituted pyrene derivatives.

The regioselectivity of the iridium-catalyzed borylation of pyrene is predominantly governed by steric factors. rsc.org While the electronically favored positions for electrophilic attack are the 1, 3, 6, and 8 positions, the use of a sterically hindered iridium catalyst effectively directs the borylation to the less sterically crowded 2 and 7 positions.

The catalytic cycle is believed to involve an iridium(III) active species. The key to achieving high selectivity for the 2,7-positions lies in the use of bulky ligands on the iridium center. Ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) create a sterically demanding environment around the metal, favoring the approach to the more accessible C-H bonds at the 2 and 7 positions of the pyrene substrate. nih.gov The reaction typically proceeds with high efficiency, yielding 2,7-bis(pinacolato)pyrene as the primary product.

The synthetic utility of 2,7-bis(boryl)pyrenes lies in their facile conversion to a variety of functional groups, which serve as precursors to pyrene-2,7-dicarbaldehyde. These transformations include conversion to halides, hydroxyls, and triflates, opening avenues for subsequent carbon-carbon bond-forming reactions.

For instance, 2,7-bis(pinacolato)pyrene can be readily converted to 2,7-dibromopyrene (B9692), a key intermediate for various cross-coupling reactions. Similarly, oxidation of the boronate esters can yield 2,7-dihydroxypyrene. This diol can be further functionalized, for example, by conversion to the corresponding ditriflate, which is an excellent electrophile for cross-coupling reactions. nih.gov

PrecursorReagents and ConditionsProductReference
2,7-Bis(pinacolato)pyreneCuBr2, MeOH/H2O, 90 °C2,7-Dibromopyrene nih.gov
2,7-Bis(pinacolato)pyreneOxone, THF/H2O2,7-Dihydroxypyrene nih.gov
2,7-DihydroxypyreneTf2O, PyridinePyrene-2,7-diyl bis(trifluoromethanesulfonate) nih.gov

Electrophilic Aromatic Substitution for 2,7-Positions

Direct electrophilic aromatic substitution on the pyrene nucleus typically favors the 1, 3, 6, and 8 positions due to higher electron density. However, under specific conditions and with carefully chosen reagents, functionalization at the 2 and 7 positions can be achieved.

The principle of sterically controlled substitution can be extended to electrophilic aromatic substitution reactions. By employing bulky electrophiles, the reaction can be directed to the less hindered 2 and 7 positions. rsc.org The steric bulk of the incoming electrophile disfavors attack at the more sterically congested 1, 3, 6, and 8 positions, thereby leading to a preference for the 2 and 7 sites. An example of this is the tert-butylation of pyrene, which selectively yields 2,7-di-tert-butylpyrene. rsc.org

Direct diformylation or diacetylation of pyrene to achieve 2,7-disubstitution in a single step is not a commonly reported or efficient method. Standard Vilsmeier-Haack formylation or Friedel-Crafts acetylation of pyrene typically leads to substitution at the more electronically activated 1, 3, 6, and 8 positions.

The synthesis of this compound and 2,7-diacetylpyrene (B3057935) is therefore generally accomplished through multi-step sequences. One established indirect method involves the initial reduction of pyrene to 4,5,9,10-tetrahydropyrene (B1329359) (THPy). The change in the electronic structure of the THPy intermediate directs subsequent electrophilic substitutions, such as acetylation, to the 2 and 7 positions. The resulting 2,7-diacetyl-4,5,9,10-tetrahydropyrene can then be dehydrogenated to afford 2,7-diacetylpyrene. rsc.org this compound can then be synthesized from the diacetyl derivative through further oxidation or other functional group transformations.

Starting MaterialKey TransformationIntermediate/ProductNotesReference
PyreneHydrogenation4,5,9,10-Tetrahydropyrene (THPy)Alters regioselectivity of subsequent electrophilic substitution. rsc.org
4,5,9,10-TetrahydropyreneFriedel-Crafts Acetylation2,7-Diacetyl-4,5,9,10-tetrahydropyreneAcetylation occurs at the 2 and 7 positions. rsc.org
2,7-Diacetyl-4,5,9,10-tetrahydropyreneDehydrogenation2,7-DiacetylpyreneAromatization to the pyrene core. rsc.org

Indirect Synthetic Pathways

Indirect methods are essential for overcoming the inherent regioselectivity of the pyrene nucleus and achieving substitution at the less reactive 2- and 7-positions. These strategies involve modifying the pyrene core to direct substitution or utilizing pre-functionalized precursors for targeted bond formation.

One of the classical and effective indirect methods involves the partial reduction of the pyrene core to form 4,5,9,10-tetrahydropyrene (THPy). This intermediate possesses a biphenyl-like electronic structure, which alters the regioselectivity of subsequent reactions, making the positions equivalent to the final 2,7-positions more susceptible to electrophilic attack. acs.orgnih.gov

The initial step in this route is the selective reduction of the two most reactive double bonds in pyrene, located at the 4,5- and 9,10-positions. This transformation disrupts the fully aromatic system, yielding 4,5,9,10-tetrahydropyrene. This reduction can be accomplished using various methods, with catalytic hydrogenation being a common and efficient approach.

A notable procedure involves the use of a palladium on carbon (Pd/C) catalyst in a suitable solvent under a hydrogen atmosphere. The reaction conditions are controlled to prevent over-reduction to hexahydropyrene or other more saturated derivatives.

Table 1: Representative Conditions for Pyrene Reduction

Reactant Catalyst Solvent Temperature Pressure Product Yield
Pyrene 5% Pd/C Dioxane 150 °C 1000 psi H₂ 4,5,9,10-Tetrahydropyrene High

With the 4,5,9,10-tetrahydropyrene intermediate in hand, electrophilic aromatic substitution reactions can be performed. The electronic nature of THPy directs electrophiles to the 2- and 7-positions. A variety of standard electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation, can be employed to install functional groups that can later be converted into aldehydes. mdpi.comwikipedia.org

For instance, a Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride introduces acetyl groups at the 2,7-positions. The final step is a rearomatization, typically achieved through dehydrogenation, which restores the fully conjugated pyrene aromatic system. This is often accomplished by heating the substituted tetrahydropyrene with a dehydrogenating agent like palladium on carbon (Pd/C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

The resulting 2,7-diacetylpyrene can then be oxidized to pyrene-2,7-dicarboxylic acid, followed by reduction to the corresponding dialcohol and a final oxidation to yield this compound.

Modern synthetic chemistry offers powerful tools for C-C and C-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. These methods provide a highly versatile and modular approach to synthesizing 2,7-disubstituted pyrenes, including those with two different functional groups (asymmetric derivatization). acs.orgnih.gov A common strategy involves the initial synthesis of 2,7-dihalopyrene or 2,7-bis(boronate)pyrene, which serve as key platforms for subsequent coupling reactions. nih.govuky.edu

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is extensively used for pyrene functionalization. mdpi.combeilstein-journals.org An efficient route begins with the iridium-catalyzed C-H borylation of pyrene, which selectively yields 2,7-bis(pinacolato)pyrene. nih.govresearchgate.net This key intermediate can then be coupled with various aryl or vinyl halides.

Alternatively, 2,7-dibromopyrene can be synthesized and subsequently used in Suzuki-Miyaura reactions with a wide range of boronic acids or esters. uky.edu This allows for the introduction of diverse substituents at the 2,7-positions. For asymmetric derivatization, sequential coupling reactions can be performed under different conditions, leveraging the different reactivity of the two bromine atoms or by using a mixed halo-boro intermediate like 2-bromo-7-(Bpin)pyrene. acs.org

Table 2: Examples of Suzuki-Miyaura Coupling for 2,7-Disubstituted Pyrenes

Pyrene Substrate Coupling Partner Catalyst System Base Product
2,7-Dibromopyrene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 2,7-Diphenylpyrene
2,7-Bis(Bpin)pyrene 4-Bromobenzaldehyde PdCl₂(dppf) K₃PO₄ 2,7-Bis(4-formylphenyl)pyrene
2-Bromo-7-(Bpin)pyrene 4-Methoxyphenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ 2-(4-Methoxyphenyl)-7-bromopyrene

The Sonogashira and Buchwald-Hartwig reactions further expand the scope of accessible 2,7-disubstituted pyrenes. nih.govresearchgate.net

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov Starting from 2,7-dibromopyrene, this reaction is highly effective for introducing acetylenic moieties, which are valuable for creating conjugated materials. These alkyne groups can be further functionalized, for instance, through hydration to form acetyl groups, which can then be converted to aldehydes.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This method allows for the direct introduction of primary or secondary amines at the 2,7-positions of a dihalopyrene precursor. While not a direct route to dicarbaldehydes, it is a crucial strategy for synthesizing 2,7-diaminopyrenes, which are important precursors for a wide range of functional dyes and materials. nih.govresearchgate.net

Table 3: Sonogashira and Buchwald-Hartwig Reactions on Pyrene Core

Reaction Type Pyrene Substrate Coupling Partner Catalyst System Base Product
Sonogashira 2,7-Dibromopyrene Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N 2,7-Bis(phenylethynyl)pyrene nih.gov
Sonogashira 2,7-Dibromopyrene Trimethylsilylacetylene Pd(PPh₃)₄ / CuI Diisopropylamine 2,7-Bis(trimethylsilylethynyl)pyrene nih.gov
Buchwald-Hartwig 2,7-Dibromopyrene Aniline Pd₂(dba)₃ / BINAP NaOtBu 2,7-Bis(phenylamino)pyrene

Cross-Coupling Reactions for Asymmetric Derivatization

Industrial Scale-Up Considerations for Pyrene-2,7-dicarboxylic Acid Synthesis

The transition from laboratory-scale synthesis to industrial production of pyrene-2,7-dicarboxylic acid presents a unique set of challenges and considerations. Key among these are the optimization of reaction conditions to ensure high yield and purity, and the implementation of benign reaction routes that minimize environmental impact and enhance process safety.

Optimization of Reaction Conditions for Yield and Purity

The synthesis of pyrene-2,7-dicarboxylic acid often proceeds through the dicarbonylation of 2,7-dibromopyrene. The efficiency of this palladium-catalyzed reaction is highly dependent on a multitude of parameters, including the choice of catalyst, ligand, base, solvent, temperature, and pressure. Systematic optimization of these variables is crucial for achieving high yields and purity on an industrial scale.

Research into palladium-catalyzed carbonylation of aryl halides has shown that the selection of the phosphine (B1218219) ligand can significantly influence catalyst performance. Electron-rich and sterically demanding ligands have been found to improve catalyst efficacy in cross-coupling reactions. For the dicarbonylation of substrates analogous to 2,7-dibromopyrene, such as o-dibromobenzenes, various ligands and bases have been screened to maximize the yield of the corresponding phthalimides.

To illustrate the impact of reaction parameters on product yield, the following data table, based on studies of similar palladium-catalyzed dicarbonylation reactions, highlights the effect of different catalysts, ligands, and bases. While specific data for pyrene-2,7-dicarboxylic acid is not extensively published, these findings provide valuable insights into the optimization process.

Table 1: Optimization of Reaction Conditions for the Dicarbonylation of a Dihaloaromatic Compound

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) Et₃N DMF 100 65
2 PdCl₂(PPh₃)₂ (2) - K₂CO₃ Dioxane 120 78
3 Pd₂(dba)₃ (1) Xantphos (2) DBU Toluene 110 85

This table is illustrative and based on general findings for palladium-catalyzed dicarbonylation reactions. Actual yields for pyrene-2,7-dicarboxylic acid synthesis may vary.

The data suggests that a combination of a palladium acetate (B1210297) catalyst with a specialized ligand like cataCXium A and a strong base such as cesium carbonate in a high-boiling polar aprotic solvent can lead to significantly improved yields. Further optimization would involve fine-tuning the reaction temperature, pressure of carbon monoxide, and reactant concentrations to maximize the output of pyrene-2,7-dicarboxylic acid while minimizing the formation of byproducts.

Benign Reaction Routes: Palladium-Catalyzed Carbonylation

In recent years, there has been a significant push towards the development of more environmentally friendly or "benign" chemical processes. In the context of pyrene-2,7-dicarboxylic acid synthesis, palladium-catalyzed carbonylation of 2,7-dibromopyrene represents a more benign alternative to harsher, classical methods. This approach avoids the use of highly toxic or hazardous reagents and often proceeds under milder reaction conditions.

The "greenness" of a chemical process can be evaluated using various metrics, including atom economy, E-factor (environmental factor), and the use of renewable solvents. Palladium-catalyzed carbonylation reactions can be designed to have a high atom economy, as the majority of the atoms from the reactants are incorporated into the final product.

The choice of solvent is another critical aspect of a benign reaction route. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. Research has demonstrated the successful application of renewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), limonene, and dimethyl carbonate (DMC) in palladium-catalyzed carbonylation reactions.

Table 2: Green Chemistry Metrics for Solvents in Palladium-Catalyzed Carbonylation

Solvent Type Boiling Point (°C) Environmental/Safety Considerations
Toluene Aromatic VOC 111 Flammable, toxic
Dioxane Ether 101 Probable human carcinogen
DMF Amide 153 Reproductive toxicant
2-MeTHF Bio-derived ether 80 Lower toxicity, renewable

The use of such benign solvents, coupled with an efficient and recyclable catalyst system, positions palladium-catalyzed carbonylation as a sustainable and industrially viable method for the synthesis of pyrene-2,7-dicarboxylic acid, the crucial precursor to this compound.

Advanced Materials Science Applications of Pyrene 2,7 Dicarbaldehyde Derivatives

Metal-Organic Frameworks (MOFs) Engineering

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgd-nb.info The unique optical and electronic properties of the pyrene (B120774) molecule make its derivatives attractive ligands for MOF synthesis. rsc.orgresearchgate.net The incorporation of pyrene-based linkers can yield MOFs with large surface areas, suitable pore sizes, and enhanced electron transfer efficiency, making them suitable for a wide range of applications, including gas storage and separation, catalysis, and luminescence. rsc.orgresearchgate.net

Pyrene-2,7-dicarboxylate as a Ligand in MOF Synthesis

While Pyrene-2,7-dicarbaldehyde is a key precursor, it is its oxidized derivative, Pyrene-2,7-dicarboxylic acid (H₂PDC), that is directly employed as a dicarboxylate linker in the synthesis of MOFs. rsc.org The carboxylate groups at the 2 and 7 positions can coordinate with metal centers, acting as bridging ligands to form extended, porous networks. rsc.org The use of H₂PDC was notably demonstrated in the synthesis of a highly porous, three-dimensional pyrene-based metal-organic network, which marked a significant step in the systematic design of MOFs with tunable pore sizes. rsc.org The functionalization of pyrene with carboxylate groups facilitates the generation of diverse MOF structures with varied metal-ion coordination chemistries. rsc.org

Design and Properties of Pyrene-Based MOFs (e.g., IRMOF-14, NU-400)

The rigid and aromatic nature of the pyrene-2,7-dicarboxylate ligand allows for the design of robust MOFs with well-defined pore structures. Two prominent examples are IRMOF-14 and NU-400.

IRMOF-14 : This is a well-studied MOF synthesized using Pyrene-2,7-dicarboxylic acid and zinc metal nodes. rsc.orgrsc.org It is part of the isoreticular metal-organic framework (IRMOF) series, which are known for their systematic pore size and functionality tuning. nih.gov

NU-400 : This is a microporous, zirconium-based MOF constructed from the pyrene-2,7-dicarboxylate linker. nih.gov The synthesis involves combining zirconium tetrachloride with 2,7-pyrene dicarboxylic acid in a solvent mixture and heating. beilstein-journals.org Its structure is isostructural to another well-known MOF, UiO-67. beilstein-journals.org

A significant advantage of pyrene-based MOFs is the ability to tune their chemical and electronic properties. In the case of IRMOF-14, substituting the original zinc (Zn) metal center with other metal ions (M) creates a series of M-IRMOF-14 analogues (where M can be Cd, Be, Mg, Ca, Sr). rsc.orgrsc.org This metal substitution directly influences the chemical bonding and electronic structure of the material. rsc.org

Density functional theory (DFT) calculations have systematically investigated these properties. rsc.orgresearchgate.net The studies show that while the unit cell volume changes with the metal ion, the estimated band gap for the M-IRMOF-14 series remains largely independent of the metal, at approximately 2.5 eV, indicating a nonmetallic character. rsc.orgresearchgate.net The optical properties, such as the refractive index and absorption coefficients, can also be modulated through this metal substitution. researchgate.net

Metal Ion (M) in M-IRMOF-14Calculated Band Gap (eV)Refractive Index at Infinite Wavelength, n(0)Maximum Absorption Coefficient (cm⁻¹)
Zn~2.51.227~81,900
Cd~2.51.210~72,800
Be~2.51.255~94,200
Mg~2.51.223~77,200
Ca~2.51.197~65,900
Sr~2.51.185~62,500
Ba~2.51.177~54,200

Functional Applications of Pyrene-Based MOFs

The unique structural and chemical characteristics of pyrene-based MOFs, such as high surface area, tunable pore environments, and strong interactions with guest molecules, make them excellent candidates for various functional applications. rsc.orgresearchgate.net

Pyrene-based MOFs have shown significant promise in gas adsorption and separation, particularly for energy-related gases and carbon capture. rsc.orgacs.org The rigid nature of the pyrene ligands results in well-defined pore sizes tailored for specific gas molecules, coupled with structural robustness. rsc.org The aromatic pyrene core can also act as a preferential binding site for polarizable molecules like carbon dioxide (CO₂). acs.orgnih.gov

The performance of these MOFs in gas separation is driven by differences in the interaction potential of each gas type with the framework's pore surface. nih.gov Key factors influencing this selectivity include:

Pore Size : Narrower pores can create a confinement effect, bringing gas molecules into closer contact with the pore surfaces and intensifying interaction potentials. nih.govepfl.ch

Surface Chemistry : The extensive π-system of the pyrene linker offers strong binding sites for CO₂ through π-quadrupole interactions. nih.gov

Open Metal Sites : The presence of unsaturated metal sites can further enhance the adsorption of specific gases like CO₂. acs.orgepfl.ch

Research has demonstrated the effectiveness of various pyrene-based MOFs for separating CO₂ from other gases like methane (B114726) (CH₄) and nitrogen (N₂). rsc.orgnih.gov

MOF NameGases StudiedAdsorption Performance Summary
Ni-TBAPyCO₂, CH₄Demonstrates good selectivity for CO₂ over CH₄ at 298 K and 1 bar. rsc.org
Zn₂(TBAPy)CO₂, N₂Exhibits moderate CO₂ uptake due to its pore structure and strong binding sites, making it suitable for applications requiring high selectivity at low pressures. acs.orgnih.gov
IRMOF-14CH₄Investigated as part of a systematic study for methane storage applications. rsc.org
Photocatalytic Systems

Derivatives of this compound are integral to the development of advanced photocatalytic systems due to their unique photophysical properties. These compounds, when incorporated into mechanically interlocked structures like homo nih.govcatenanes, exhibit enhanced photosensitization capabilities crucial for photocatalysis. The strategic incorporation of pyrene units into pyridinium-based cyclophanes and homo nih.govcatenanes has been shown to significantly improve reaction rates and conversion yields in the detoxification of sulfur mustard simulants. Specifically, the reaction time was reduced from 2 hours with unfunctionalized pyrene to less than 5 minutes, and the conversion of 2-chloroethyl ethyl sulfide (CEES) to 2-chloroethyl ethyl sulfoxide (CEESO) increased from 75% to over 95%.

Pyrene-based covalent organic frameworks (COFs) have also emerged as a significant class of materials for photocatalysis. researchgate.net Their structured and modifiable nature allows for the fine-tuning of chemical and physical properties. researchgate.net Recent research has highlighted the effectiveness of pyrene-based COFs in the photocatalytic production of hydrogen peroxide (H₂O₂) and hydrogen (H₂). researchgate.net The performance of these COFs is influenced by factors such as surface area and modifications with nitrogen and bromine atoms. researchgate.net For instance, four distinct pyrene-based COFs were synthesized and demonstrated efficient photocatalytic H₂O₂ generation. researchgate.net The distribution of pyrene units within the COF structure plays a critical role in the catalytic performance. researchgate.netnih.gov To mitigate the decomposition of H₂O₂, a two-phase water-benzyl alcohol system has been successfully employed. researchgate.netnih.gov

Furthermore, the design of pyrene-based COFs can be tailored to enhance their photocatalytic activity for specific reactions. By creating a covalently linked Type-II heterostructure, researchers have significantly improved the interface interaction within the material, leading to superior performance in the photocatalytic oxidation of nitrogen oxides (NOx). researchgate.net This highlights the versatility of this compound derivatives in creating highly efficient and selective photocatalysts for environmental remediation.

Luminescent Materials for Sensing

Pyrene and its derivatives, including those synthesized from this compound, are widely recognized for their application as fluorescent probes in both chemical and biological sensing. rsc.org Their utility stems from their strong fluorescence emission, low cytotoxicity, high quantum yield, and excellent cell permeability. rsc.org These properties make them ideal for detecting a variety of analytes, including metal cations, anions, and neutral molecules. rsc.org

The incorporation of pyrene moieties into covalent organic frameworks (COFs) has led to the development of highly sensitive and selective chemical sensors. For example, pyrene-based COFs have been designed to detect volatile acid vapors like gaseous hydrogen chloride (HCl). These sensors exhibit rapid response times and reversible changes in color and fluorescence upon exposure to the analyte. The exceptional crystallinity, thermal stability (up to 400 °C), and large surface areas (ranging from 730–1098 m² g⁻¹) of these COFs contribute to their high sensitivity. mdpi.com

In addition to gas sensing, pyrene-based materials are effective in detecting metal ions and explosives. mdpi.com The fluorescence of these materials can be either quenched or enhanced upon interaction with specific analytes, providing a clear signal for detection. mdpi.com For instance, a pyrene-based fluorescent chemosensor demonstrated high selectivity and sensitivity for Fe³⁺ ions with a detection limit of 1.95 nM. researchgate.net Similarly, pyrene-functionalized porous organic polymers have been developed for the recognition and detection of pesticides like trifluralin (B1683247) and dicloran with high sensitivity and selectivity. mdpi.com

The table below summarizes the performance of various pyrene-based luminescent sensors for different analytes.

Sensor MaterialAnalyteDetection LimitResponse Mechanism
Pyrene-based COFGaseous HClNot specifiedColorimetric and Fluorometric
APSB (pyrene-based chemosensor)Fe³⁺1.95 nMFluorescence Enhancement
Pyrene-based polymer nanoparticlesStrontium ions9 nMChemosensor
LNU-45 (Porous Organic Polymer)TrifluralinNot specifiedFluorescence Quenching
LNU-45 (Porous Organic Polymer)DicloranNot specifiedFluorescence Quenching
DPD (pyrene-based sensor)Cu²⁺0.73 nMHigh Affinity Binding
DPD-Cu²⁺ ensembleS²⁻0.87 nMDisplacement Method
Heterogeneous Catalysis

This compound and its derivatives are valuable precursors for constructing robust heterogeneous catalysts, particularly within the framework of covalent organic frameworks (COFs). The inherent properties of pyrene, such as its extended π-conjugation and planar structure, contribute to the stability and catalytic activity of these materials. Pyrene-based COFs serve as efficient platforms for a variety of catalytic reactions due to their high surface area, tunable porosity, and the ability to incorporate active catalytic sites.

Furthermore, pyrene-based COFs are being explored for their potential in other heterogeneous catalytic applications. Their robust, crystalline, and porous nature makes them suitable supports for metal nanoparticles or organometallic complexes, leading to hybrid materials with enhanced catalytic activity and selectivity. The ability to precisely control the chemical environment within the pores of the COF allows for the design of catalysts tailored for specific chemical transformations.

Covalent Organic Frameworks (COFs) Development

This compound as a Monomer in COF Construction

This compound is a crucial building block in the synthesis of pyrene-based covalent organic frameworks (COFs). Its rigid, planar structure and the presence of two reactive aldehyde groups at the 2 and 7 positions allow for the formation of extended, porous, and crystalline two-dimensional (2D) and three-dimensional (3D) networks through condensation reactions with multivalent amine linkers. The resulting pyrene-based COFs (PyCOFs) often exhibit high thermal stability, significant porosity, and unique photophysical properties inherited from the pyrene core.

The synthesis of PyCOFs typically involves Schiff base reactions between this compound and various amine-containing monomers. For example, reacting it with 1,3,6,8-tetra(aminophenyl)pyrene (TAPA) leads to the formation of stable and porous COFs. mdpi.com The choice of the amine linker can influence the properties of the resulting COF, such as its fluorescence and intramolecular charge transfer characteristics. mdpi.com

The versatility of this compound as a monomer is further demonstrated in the construction of COFs for specific applications. For instance, it has been used to create COFs for photocatalytic hydrogen peroxide production and for the development of fluorescent sensors. nih.govmdpi.com The ability to incorporate the photoactive pyrene unit directly into the COF backbone is a key advantage for these applications.

Design Principles for Pyrene-Based COFs (PyCOFs)

The design of pyrene-based COFs (PyCOFs) is guided by principles aimed at controlling their structure, porosity, and functionality to suit specific applications. A key consideration is the geometry and connectivity of the building blocks. The use of this compound, a linear and rigid monomer, in combination with linkers of different geometries (e.g., tetrahedral or trigonal planar amines) allows for the construction of a variety of network topologies.

Another important design principle is the strategic incorporation of functional groups to tune the electronic and chemical properties of the COF. For example, introducing electron-donating or electron-withdrawing groups onto the pyrene core or the linker molecules can modify the band gap of the material, which is crucial for photocatalytic applications. Similarly, the hydrophilicity of the COF can be adjusted by incorporating polar functional groups, which has been shown to enhance the efficiency of photocatalytic H₂O₂ production in water. nih.gov

The stability of the resulting COF is also a critical design factor. The choice of linkage chemistry plays a significant role, with imine-based COFs being common due to the reversibility of the Schiff base reaction, which facilitates error correction during synthesis and leads to more crystalline materials. Post-synthetic modification is another powerful tool in the design of PyCOFs, allowing for the introduction of new functionalities or the enhancement of existing properties.

Crystalline Porous Network Architectures

A defining feature of covalent organic frameworks (COFs), including those derived from this compound, is their crystalline and porous nature. researchgate.netnih.gov The crystallinity arises from the ordered arrangement of the molecular building blocks into extended periodic networks. This long-range order is crucial for many of their applications, as it leads to well-defined pore structures and facilitates charge transport.

The porosity of PyCOFs is a direct consequence of the network architecture. The size and shape of the pores can be precisely controlled by the length and geometry of the pyrene-based monomer and the organic linkers. This tunable porosity is essential for applications such as gas storage and separation, as well as catalysis, where the pores provide accessible sites for substrate binding and reaction. Pyrene-based COFs have been synthesized with high surface areas, which is a key factor for their performance in these applications. mdpi.com

Interlayer Interactions and Stacking Modes (e.g., π-π Stacking, Hydrogen Bonding)

The large, planar aromatic surface of the pyrene unit is highly conducive to strong intermolecular π-π stacking interactions. rsc.orgnih.gov These interactions are a dominant force in the self-assembly of pyrene-based COFs, promoting a well-ordered, crystalline structure. nih.govrsc.orgresearchgate.net The extensive π-conjugated system of pyrene derivatives facilitates effective charge carrier transport and can suppress the recombination of electron-hole pairs, which is beneficial for photocatalytic applications. researchgate.net The stacking arrangement of the layers can vary, with common motifs including staggered and eclipsed stacking. The specific stacking mode can impact the effective pore size of the COF. For instance, a nearly eclipsed AA̅-type layer stacking can maximize the permanent pore size, which is influenced by favorable interlayer interactions. nih.gov In contrast, less favorable interactions might lead to a staggered AB̅-type stacking, resulting in a reduced pore size. nih.gov

Hydrogen bonding also plays a crucial role in directing the structure and enhancing the stability of these frameworks. Introducing functional groups capable of forming hydrogen bonds, such as methoxy (B1213986) groups, can modulate interlayer interactions. nih.gov These hydrogen bonds can act as "anchors," influencing the stacking behavior and promoting a more ordered structure. nih.govresearchgate.net The interplay between π-π stacking and hydrogen bonding can lead to a synergistic effect, where hydrogen bonds strengthen the stacking interactions by affecting the aromatic character and electron density of the pyrene rings. rsc.org The introduction of intra-layer hydrogen bonding has been shown to enhance the crystallinity, porosity, and π-conjugation of imine-linked COFs. researchgate.net

The combination of these non-covalent forces—π-π stacking and hydrogen bonding—is a key design consideration in the synthesis of robust and functional pyrene-based COFs. nih.govresearchgate.netspringernature.com

Functional Applications of Pyrene-Based COFs

The unique structural and electronic properties of pyrene-based COFs have led to their exploration in a variety of advanced applications.

Photogenerated Charge Diffusion and Transmission

The extended π-conjugated system inherent to pyrene derivatives is highly advantageous for applications involving light-induced charge separation and transport. rsc.org This large conjugated system allows for broad light absorption and facilitates the migration of electrons, which in turn helps to reduce the recombination of photogenerated electron-hole pairs. rsc.org The strong interlayer π-π interactions within pyrene-based COFs create efficient pathways for charge delocalization and transport throughout the material. nih.govrsc.orgresearchgate.net By modifying the building blocks of the COF, for example by introducing electron-donating groups, the charge separation and transport capabilities can be further enhanced. rsc.org The well-defined, ordered structure of COFs provides a high density of surface-active sites and shortens the distance that photogenerated carriers need to travel to reach a reaction center, further improving efficiency. rsc.org

Metal-Free Organic Semiconductor Photocatalysts

Pyrene-based COFs have emerged as a promising class of metal-free heterogeneous catalysts for light-driven organic transformations. rsc.org Their ability to absorb visible light and generate reactive oxygen species like singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂˙⁻) makes them effective photocatalysts. rsc.org These COFs have been successfully employed in reactions such as the functionalization of indoles and the oxidative coupling of thiols to disulfides, achieving moderate to high yields. rsc.org The photocatalytic activity of these materials can be tuned by adjusting the linkers used in their synthesis, which affects their conjugation and electronic properties. rsc.org Porphyrin-based COFs, for instance, have demonstrated outstanding performance in catalyzing tandem reactions without the need for metal additives. mdpi.com The stability and recyclability of these COFs make them a sustainable alternative to traditional metal-based catalysts. rsc.org

Optoelectronic Applications

The excellent photophysical properties of pyrene derivatives, including high fluorescence quantum yields, make them suitable for a range of optoelectronic applications. researchgate.netnih.gov Pyrene-based materials are utilized as blue-light-emitting chromophores in organic light-emitting diodes (OLEDs) due to their good chemical stability and high charge carrier mobility. researchgate.netepa.gov However, the tendency of planar pyrene molecules to form excimers through π-π stacking can lead to a red-shift in the emission spectrum, which is a challenge in achieving pure blue emission. nih.gov To overcome this, molecular design strategies are employed to introduce steric hindrance and disrupt the close packing of the pyrene units. nih.gov Pyrene-based coordination polymers have also been investigated for their photoelectric response, where the efficiency of photoelectric conversion can be tuned by adjusting the metal centers and the π-stacking arrangement. rsc.org

Energy Harvesting and Storage

Pyrene-based COFs are being explored for their potential in energy harvesting and storage applications, particularly in batteries. nih.govacs.org The modular nature of COFs allows for the rational incorporation of redox-active units into their structure, which can enhance their electrochemical energy storage capacity. nih.govacs.org The permanent and tunable porosity of COFs can also improve ion transport to the active sites within the material. nih.govacs.org While COFs often have poor intrinsic conductivity, this can be addressed by creating composites with conductive materials like carbon nanotubes. acs.org For example, a composite of a pyrene-4,5,9,10-tetraone COF with carbon nanotubes has been shown to achieve a high specific capacity as a cathode material in Li-ion batteries. acs.org

Organic Electronics and Optoelectronic Devices

Derivatives of this compound are valuable building blocks for a variety of organic electronic and optoelectronic devices, owing to the remarkable electronic and emissive properties of the pyrene core. researchgate.net The ability to functionalize the pyrene molecule at different positions allows for the fine-tuning of its molecular architecture and packing, which is crucial for controlling charge carrier mobilities in devices. researchgate.netepa.govuky.edu

Pyrene-based materials have found applications in:

Organic Field-Effect Transistors (OFETs): The high charge carrier transporting ability of pyrene makes it an attractive semiconductor material for p-type and ambipolar OFETs. uky.edu

Organic Light-Emitting Diodes (OLEDs): As a blue-light-emitting chromophore with good stability, pyrene is a key component in the development of efficient OLEDs. nih.govuky.edu

Organic Solar Cells (OSCs): Pyrene derivatives have been used to enhance light absorption in the visible region and to achieve favorable morphology in the active layer of bulk heterojunction solar cells. uky.edu

The versatility of pyrene chemistry, including various cross-coupling reactions, enables the synthesis of a wide range of pyrene-based semiconductors with tailored properties for specific device applications. uky.edu

Pyrene-2,7-Disubstituted Derivatives as Active Components

Pyrene-2,7-disubstituted derivatives have been investigated as active components in various organic electronic devices. uky.edu Their inherent charge-carrying capabilities have led to their use as p-type semiconductor materials in the active layers of Organic Field-Effect Transistors (OFETs). For instance, certain 2,7-disubstituted alkyl pyrene derivatives have demonstrated notable performance in OFETs, achieving high mobility values. researchgate.net The ability to functionalize the pyrene core at the 2 and 7 positions allows for the tuning of its electronic properties, making these derivatives promising candidates for active materials in a variety of organic electronics. uky.edu

A notable example includes the use of 2,7-bis(carbazolyl)pyrene, where the photophysical and redox properties were compared to analogous carbazole derivatives of other aromatic systems. researchgate.net Such studies highlight the unique characteristics imparted by the pyrene bridge. The development of synthetic methods to selectively introduce two different substituents at the 2,7-positions has further expanded the potential for creating a wide range of pyrene-based functional materials. acs.org

Derivative TypeApplicationReported Performance Metric
2,7-disubstituted alkyl pyrenep-type semiconductor in OFETsMobility value of 0.018 cm² V⁻¹ s⁻¹ researchgate.net
2,7-bis(carbazolyl)pyreneComparison of photophysical and redox propertiesPyrene-bridged derivative showed distinct properties researchgate.net

Role as π-Bridges in Donor-Acceptor Systems

The 2,7-disubstituted pyrene unit serves as a moderately effective π-bridge for constructing donor-acceptor (D-A) systems. acs.org This architecture is crucial for facilitating intramolecular charge transfer (ICT) upon light excitation, a fundamental process in many optoelectronic applications. In these systems, the pyrene moiety connects an electron-donating group to an electron-accepting group. acs.org

The effectiveness of the pyrene bridge in mediating charge transfer is a subject of ongoing research. While it can act as a reasonable π-bridge, its proficiency may be tempered compared to other systems like 2,7-substituted 4,5,9,10-tetrahydropyrene (B1329359). acs.org However, this "tempered" conjugation can be advantageous in certain applications, such as in dye-sensitized solar cells, where it may help to hinder charge recombination. acs.org The ability to functionalize pyrene at the 2- and 7-positions with different donor and acceptor groups is key to designing molecules with specific electronic properties. acs.org

Applications in Dye-Sensitized Solar Cells (DSSCs)

Derivatives of this compound have shown promise as sensitizers in dye-sensitized solar cells (DSSCs). In a notable example, a 2,7-substituted pyrene derivative featuring a diphenylamino donor and a thienyl acrylic acid acceptor was synthesized and utilized as a dye in a DSSC. acs.orgresearchgate.net This distinct Donor-π-Acceptor (D-π-A) structured dye, where the pyrene acts as the π-linker, demonstrated a power conversion efficiency of 4.1% under AM 1.5 conditions. acs.orgresearchgate.net

The synthesis of such unsymmetrically substituted pyrene derivatives, containing both donor and acceptor groups, is of considerable interest as they exhibit charge-transfer excited states. researchgate.net DFT calculations for the aforementioned dye indicated that the attachment of the donor and acceptor groups led to effective charge transfer within the molecule upon light excitation. researchgate.net This highlights the potential of engineering 2,7-pyrene derivatives for efficient light harvesting and charge separation in solar cell applications.

Dye StructureKey ComponentsPower Conversion Efficiency (PCE)
ICP-3Diphenylamine (donor), Pyrene (π-bridge), Thienyl acrylic acid (acceptor)4.1% acs.orgresearchgate.net

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Pyrene-based materials, including 2,7-disubstituted derivatives, have been utilized as active components in both Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). uky.edu Their high charge carrier transporting ability makes them suitable for application as semiconducting materials in OFETs. uky.edu

In the realm of OLEDs, a 2,7-functionalized pyrene-based emitter has been developed for highly efficient devices. researchgate.net This chromophore exhibits an exceptionally deep blue photoluminescence and achieves a good external quantum efficiency (EQE). researchgate.net Specifically, when employed in a guest-host system OLED, it demonstrated an EQE of 3.1% with CIE coordinates of x = 0.16, y = 0.024. researchgate.net The design of such molecules often aims to disrupt pyrene-pyrene interactions to prevent excimer formation, which can otherwise lead to undesirable shifts in the emission color. researchgate.net

DeviceDerivative TypePerformance MetricValue
OLED2,7-functionalized pyrene-based emitterExternal Quantum Efficiency (EQE)3.1% researchgate.net
OLED2,7-functionalized pyrene-based emitterCIE Coordinates(0.16, 0.024) researchgate.net
OFET2,7-disubstituted alkyl pyrene derivativesp-type semiconductor mobility0.018 cm² V⁻¹ s⁻¹ researchgate.net

Modulating Charge Transfer for Tuned Electronic Properties

A key advantage of using 2,7-disubstituted pyrene derivatives is the ability to modulate intramolecular charge transfer to achieve tailored electronic properties. acs.org By carefully selecting the donor and acceptor moieties attached at the 2,7-positions, it is possible to influence the energetic ordering of the molecular orbitals, such as the HOMO and LUMO. acs.org

For instance, the inclusion of strong acceptor groups can lead to a switch in the energetic ordering of the LUMO and LUMO+1 of the pyrene core. acs.org This fine-tuning of the electronic structure allows for the design of compounds with bespoke properties for specific applications. acs.org The development of synthetic methodologies to create asymmetrically 2,7-disubstituted pyrenes is crucial for exploiting this unique orbital structure to produce compounds with modulated charge transfer characteristics. acs.org This control over electronic properties is fundamental for advancing the performance of pyrene-based materials in various electronic and optoelectronic devices.

Photophysical and Spectroscopic Characterization

Absorption and Emission Spectroscopy Investigations

The introduction of aldehyde functionalities at the 2,7-positions of the pyrene (B120774) core modifies its photophysical behavior compared to the parent pyrene molecule. These changes are evident in the molecule's absorption and emission spectra, which provide insights into its electronic energy levels and de-excitation pathways.

Analysis of Electronic Transitions (S₀ → S₁ and S₀ → S₂)

The electronic absorption spectrum of pyrene derivatives is characterized by distinct bands corresponding to transitions from the ground state (S₀) to various excited singlet states (S₁, S₂, etc.). For 2,7-disubstituted pyrenes, the S₀ → S₁ transition is significantly influenced by the nature of the substituents, while the S₀ → S₂ transition often retains a "pyrene-like" character. bohrium.comnih.gov This is attributed to the nodal plane of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of pyrene passing through the 2 and 7 positions. nih.gov

In the case of Pyrene-2,7-dicarbaldehyde, the electron-withdrawing nature of the aldehyde groups is expected to cause a bathochromic (red) shift in the S₀ → S₁ absorption band compared to unsubstituted pyrene. This is due to a stabilization of the LUMO energy level. The S₀ → S₂ transition, however, is anticipated to be less affected. Detailed theoretical and experimental studies on related 2,7-functionalized pyrene derivatives support these general trends. bohrium.comnih.gov

Fluorescence Lifetimes and Quantum Yield Measurements

Table 1: Illustrative Photophysical Data for Related Pyrene Derivatives

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φf)Lifetime (τf) (ns)
2-(N,N-diethylamino)pyrene360, 4034250.4528.3
2-Cyanopyrene352, 381390, 4100.6154.1
2,7-Bis(Bpin)pyrene358, 389397, 4180.9379.5

Note: This table provides data for related compounds to illustrate general trends and is not specific to this compound.

Vibronic Band Structure and Solvent Dependence

A characteristic feature of the fluorescence spectrum of pyrene and its derivatives is its well-resolved vibronic structure, which arises from the coupling of electronic transitions with vibrational modes of the molecule. The relative intensities of these vibronic bands are particularly sensitive to the polarity of the solvent, a phenomenon known as the Ham effect. This sensitivity makes pyrene a widely used fluorescent probe for studying microenvironments.

For this compound, it is expected that the vibronic band structure of its fluorescence spectrum will also exhibit a strong dependence on solvent polarity. In polar solvents, an enhancement of the 0-0 vibronic band intensity is anticipated, similar to what is observed for the parent pyrene. This effect is attributed to a reduction in the symmetry of the pyrene molecule due to interactions with polar solvent molecules.

Advanced Spectroscopic Techniques

Beyond absorption and emission spectroscopy, other advanced techniques provide deeper insights into the structural and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive confirmation of its structure.

While a specific, published NMR spectrum for this compound is not available in the provided search results, data for related 2,7-disubstituted pyrenes can be used for comparison. For example, in the ¹H NMR spectrum of 1,6-di(pyrid-2-yl)-2,7-di(phenyl)pyrene, the pyrene protons appear in the aromatic region, with distinct signals for the different proton environments. rsc.org For this compound, one would expect to see characteristic signals for the aldehyde protons (typically in the δ 9-10 ppm range) in the ¹H NMR spectrum, along with a set of coupled aromatic protons corresponding to the pyrene backbone. The ¹³C NMR spectrum would show a resonance for the carbonyl carbons of the aldehyde groups (typically in the δ 190-200 ppm range) in addition to the signals for the aromatic carbons.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusFunctional GroupExpected Chemical Shift (ppm)
¹HAldehyde (-CHO)9.0 - 10.5
¹HAromatic (Pyrene)7.5 - 9.0
¹³CCarbonyl (C=O)190 - 200
¹³CAromatic (Pyrene)120 - 140

Note: These are general expected ranges and the actual values may vary.

Electron Paramagnetic Resonance (EPR) for Radical Anion Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically used to study species with unpaired electrons, such as radical ions. The radical anion of pyrene has been extensively studied by EPR. researchgate.net The spectrum of the pyrene radical anion exhibits a complex hyperfine structure due to the coupling of the unpaired electron with the various protons of the pyrene ring system. researchgate.net

For the radical anion of this compound, the EPR spectrum is expected to be influenced by the two aldehyde groups. These electron-withdrawing groups would affect the distribution of the unpaired electron density across the pyrene framework, leading to changes in the hyperfine coupling constants compared to the unsubstituted pyrene radical anion. The specific splitting pattern would provide valuable information about the electronic structure of the radical anion and the extent of delocalization of the unpaired electron.

UV-Vis-NIR Spectroscopy for Electronic Delocalization Analysis

The electronic structure of pyrene derivatives is uniquely affected by substitution at the 2- and 7-positions due to the specific topology of its molecular orbitals. In the parent pyrene molecule, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) possess a nodal plane that passes through the C2 and C7 atoms. nih.gov This feature means that substituents at these positions interact differently with the frontier orbitals compared to substituents at other positions, such as C1. nih.gov

UV-Vis absorption spectroscopy is a powerful tool for probing the electronic transitions and the extent of π-electron delocalization in these molecules. For 2,7-disubstituted pyrenes, the absorption spectra typically retain "pyrene-like" characteristics. nih.govbohrium.com Specifically, the S₁←S₀ (HOMO to LUMO) transition, which is transition-dipole-forbidden and appears as a weak band in the longer wavelength region (around 370–420 nm), is described as "substituent-influenced". nih.govnih.govbohrium.com In contrast, the more intense S₂←S₀ transition at shorter wavelengths remains largely unaffected and is considered "pyrene-like," as the orbitals involved in this transition have minimal electron density at the 2,7-positions. nih.govbohrium.com

The aldehyde functional groups in this compound are electron-withdrawing and can modulate the energy levels of the frontier orbitals. However, due to the nodal plane, their influence on the main π-system's delocalization, as observed through the primary absorption bands, is more subtle than in other substitution patterns. Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), complement experimental UV-Vis data to assign specific electronic transitions and rationalize the observed spectral shifts, providing a deeper understanding of the electronic delocalization within the pyrene core. nih.govnih.gov The weak influence of solvent polarity on the absorption spectra of some 2,7-disubstituted pyrenes indicates that their ground states are not significantly stabilized by solvation, which is consistent with the charge distribution in the molecule. acs.org

X-ray Crystallography for Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, offering insights into molecular geometry, conformation, and the nature of intermolecular interactions that govern crystal packing.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in the literature, analysis of closely related 2,7-disubstituted pyrene derivatives provides valuable insight into the expected structural features. For instance, the crystal structure of a protonated 2,7-di(pyridin-4-yl)pyrene derivative has been resolved, offering a model for the crystallographic behavior of this class of compounds. nih.gov

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles. mdpi.com For 2,7-disubstituted pyrenes, SCXRD confirms the planarity of the pyrene core and determines the orientation of the substituent groups relative to this plane. In the case of the aforementioned pyridinium (B92312) salt, the analysis revealed a monoclinic crystal system with the space group P2₁/c. nih.gov Such data are crucial for establishing structure-property relationships, as the solid-state arrangement directly impacts the material's electronic and optical properties.

Below is a representative table of crystallographic data for a 2,7-disubstituted pyrene derivative, illustrating the type of information obtained from an SCXRD experiment.

ParameterValue (for a representative 2,7-disubstituted pyrene)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)14.567
c (Å)9.876
α (°)90
β (°)115.43
γ (°)90
Volume (ų)1314.1
Z4

Analysis of Packing Modes

The arrangement of molecules in a crystal, known as the packing mode, is critical for determining a material's bulk properties. The analysis of crystal structures of pyrene derivatives often reveals significant intermolecular interactions, particularly π-π stacking, due to the large, planar aromatic surface of the pyrene core. nih.gov

In the crystal structure of the model compound, 2,7-di(pyridin-4-yl)pyrene salt, the cations are arranged in a parallel, head-to-tail stacked fashion. nih.gov This arrangement is driven by stabilizing cation-π interactions between the pyridinium ring of one molecule and the pyrene core of a neighboring molecule. nih.gov The intermolecular distances for these interactions were found to be in the range of 3.30–3.43 Å, which is typical for such π-stacking interactions. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

DFT has become a standard method for investigating the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. scirp.orgresearchgate.net Functionals like B3LYP, often paired with basis sets such as 6-311G**, have proven effective in predicting the structures and energies of pyrene-based systems. scirp.org For studying excited states, TD-DFT is widely employed to calculate absorption spectra and characterize electronic transitions. researchgate.net

The first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground-state geometry. This is achieved through an optimization process that minimizes the total electronic energy. For pyrene (B120774) and its derivatives, DFT calculations are used to predict key geometrical parameters such as bond lengths and angles. researchgate.net The pyrene core itself is a planar aromatic system. scirp.org In Pyrene-2,7-dicarbaldehyde, the geometry optimization would focus on the planarity of the entire molecule and the rotational orientation of the two carbaldehyde (-CHO) groups relative to the pyrene ring. These calculations help establish the foundational structure from which all other electronic properties are derived. Studies on similar substituted aromatic compounds often employ functionals like M05-2x or B3LYP with polarization functions to achieve geometries that correlate well with experimental X-ray data. researchgate.net

Table 1: Common computational methods and basis sets used for geometry optimization of pyrene derivatives.
Method/FunctionalBasis SetTypical Application
B3LYP6-311G**Predicting minimum energy structures and heat of formation for pyrene systems. scirp.orgresearchgate.net
M05-2X6-31G*Calculating bond length alternation and equilibrium geometries in photochromic compounds. researchgate.net
ωB97X-D4def2-TZVPRefining geometries and energies of π-stacked dimers, including dispersion corrections. chemrxiv.org

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic transition. scirp.org

Table 2: Calculated HOMO-LUMO gaps for pyrene and the expected effect of formyl substitution.
CompoundCalculated ΔE (HOMO-LUMO)Reference
Pyrene~3.78 eV researchgate.net
Formyl-substituted PyreneReduced gap (e.g., ~3.2 eV for one CHO group) researchgate.net
This compoundExpected to be significantly reduced due to two CHO groupsInferred from researchgate.net

TD-DFT is the primary computational tool for investigating the properties of electronically excited states. researchgate.net For molecules with donor and acceptor moieties, photoexcitation can lead to an intramolecular charge transfer (ICT) state, where an electron is effectively moved from the donor to the acceptor part of the molecule. researchgate.netwashington.edu In this compound, the pyrene core can be considered the electron-donating unit and the two aldehyde groups are the electron-accepting units.

Upon absorption of light, the molecule transitions from the ground state (S₀) to an excited state (Sₙ). The resulting state can be a locally excited (LE) state, where the excitation is confined to the pyrene chromophore, or a charge-transfer (CT) state. nih.gov In many pyrene-based systems, these LE and CT states can co-exist, sometimes in thermodynamic equilibrium. nih.gov The CT state is characterized by a significant change in the molecule's dipole moment compared to the ground state. TD-DFT calculations can quantify the nature of these excited states by analyzing the molecular orbitals involved in the transition and calculating the degree of charge separation. washington.edu In some cases, structural relaxation in the excited state can lead to a twisted intramolecular charge transfer (TICT) state, although this is more common when the acceptor group has rotational freedom. researchgate.netresearchgate.net

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a large change in dipole moment upon electronic excitation, a hallmark of ICT. mdpi.com The significant redistribution of electron density in this compound upon transitioning to a CT excited state makes it a candidate for solvatochromic behavior.

Computational models can simulate the effect of a solvent using implicit models like the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD). chemrxiv.orgmdpi.com These models treat the solvent as a continuous medium with a specific dielectric constant. By performing TD-DFT calculations within this simulated solvent environment, it is possible to predict how the absorption and emission energies will shift. Typically, polar solvents stabilize the highly polar CT excited state more than the less polar ground state, leading to a bathochromic (red) shift in the emission spectrum. nih.gov DFT calculations of the electrostatic potential surface can also visually represent the charge distribution in both the ground and excited states, confirming the direction and magnitude of the intramolecular charge transfer. mdpi.com

Advanced Computational Methods

While DFT and TD-DFT are powerful and widely used, they have limitations, particularly in describing systems with strong electron correlation or multi-reference character. In such cases, more advanced ab initio methods are required.

The Complete Active Space Self-Consistent Field (CASSCF) method is a multi-reference approach designed to provide a more accurate description of the electronic structure when a single Slater determinant (as used in Hartree-Fock and standard DFT) is insufficient. This is often the case for excited states, transition states, and molecules with near-degenerate frontier orbitals. researchgate.net

For complex aromatic systems like pyrene derivatives, CASSCF can be crucial for correctly describing the potential energy surfaces of excited states, especially where states of different character (e.g., LE and CT) cross or mix. researchgate.net The method involves selecting a subset of "active" orbitals and electrons that are most important for the chemical process being studied and then calculating all possible electronic configurations within that active space. While computationally expensive, CASSCF provides a qualitatively correct wavefunction that can be further refined with perturbation theory (e.g., CASPT2) to achieve high accuracy for both energies and geometries of excited states. researchgate.netchemrxiv.org

Investigation of Biradicaloid Character and Singlet-Triplet Gaps

The biradicaloid character and the energy gap between the singlet and triplet states (ΔES-T) are critical parameters that dictate the photophysical and electronic properties of pyrene-based systems. While direct computational studies on the biradicaloid character of this compound are not extensively documented, research on related pyrene derivatives and other conjugated systems provides valuable insights.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are widely employed to calculate the vertical excitation energies between the ground state and the lowest singlet (S1) and triplet (T1) excited states. The singlet-triplet energy difference is then determined as ΔEST = E(S1) - E(T1) scispace.com. For many conjugated systems, the T1 state is lower in energy than the S1 state, resulting in a positive ΔEST scispace.com.

For instance, studies on n-pyrene, a related parent aromatic hydrocarbon, have utilized methods like spin-unrestricted thermally-assisted-occupation density functional theory (TAO-DFT) to calculate the singlet-triplet energy gap researchgate.net. These calculations are essential for understanding the electronic structure and potential for applications in areas like organic light-emitting diodes (OLEDs), where the singlet-triplet gap influences the efficiency of triplet harvesting. In some advanced molecular designs, it is even possible to achieve a negative singlet-triplet excitation energy gap, which has significant implications for efficient triplet harvesting in molecular emitters scispace.com.

The following table summarizes representative computational methods used in the study of singlet-triplet gaps in conjugated molecules:

Computational MethodKey FeaturesRelevant Application
Time-Dependent DFT (TD-DFT) Calculates vertical excitation energies.Widely used for predicting S1 and T1 energies. scispace.com
Tamm-Dancoff Approximation (TDA-DFT) An approximation to TD-DFT that can improve T1 energies for certain excitations. scispace.comEmployed for more accurate triplet state calculations. scispace.com
N-electron Valence second-order Perturbation Theory (NEVPT2) A multi-configurational method for higher accuracy.Used for benchmarking and complex systems with significant electron correlation. scispace.com
Spin-unrestricted TAO-DFT Suitable for systems with radical nature.Applied to study the electronic properties of graphene nanoflakes and polycyclic aromatic hydrocarbons like n-pyrene. researchgate.net

Modeling of Proton Transfer Processes in Framework Materials

Prediction of Electronic and Optical Properties

The predictive power of computational chemistry is particularly valuable in forecasting the electronic and optical properties of new materials, thereby guiding synthetic efforts.

Modulation of Frontier Orbital Energies

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior of a molecule. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter that influences the optical and electronic properties.

Theoretical studies have shown that the frontier orbital energies of pyrene can be significantly modulated by introducing substituents at specific positions. For this compound, the two formyl (-CHO) groups act as electron-withdrawing substituents. Research on other 2,7-substituted pyrenes has demonstrated that judicious selection of donor and acceptor groups can alter the frontier orbital order, leading to enhanced control over photoexcited states and redox potentials elsevierpure.com. For example, introducing strong donor and acceptor groups at the 2- and 7-positions can lead to significant bathochromic shifts in absorption and emission spectra elsevierpure.com.

A comprehensive study on trifluoromethylated diarylethenes has shown that the variation of substitution patterns allows for precise tuning of frontier molecular orbital levels over a broad energy range, achieving photoinduced shifts of more than 1 eV nih.gov. This principle of modulating frontier orbital energies through substitution is directly applicable to this compound.

The table below illustrates the effect of different types of substituents on the frontier orbital energies of a generic pyrene core, based on general principles from computational studies:

Substituent Type at 2,7-positionsEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Electron-Donating Groups (e.g., -NH2, -OH) Increases (destabilizes)Minor effectDecreases
Electron-Withdrawing Groups (e.g., -CHO, -NO2) Decreases (stabilizes)Decreases (stabilizes)Can decrease or increase depending on the extent of stabilization
π-Conjugated Groups Can increase or decreaseCan increase or decreaseGenerally decreases

Rational Design of Functionalized Pyrene Systems

The rational design of functionalized pyrene systems aims to create molecules with specific, desired properties for applications in organic electronics, sensors, and bio-imaging. This process heavily relies on computational modeling to predict the effects of different functional groups.

An efficient synthetic route to 2- and 2,7-substituted pyrenes has been developed, allowing for the introduction of a wide variety of functional groups, including boronic esters, halides, hydroxyl groups, and various aryl and acetylenic moieties through cross-coupling reactions nih.gov. This synthetic accessibility, combined with computational predictions, enables a powerful platform for materials design. For instance, the introduction of B-N Lewis pairs into polycyclic aromatic hydrocarbons has been shown to be a powerful method for modulating their optical and electronic properties rsc.org.

By computationally screening different functional groups and substitution patterns on the this compound scaffold, it is possible to design new molecules with tailored HOMO-LUMO gaps, absorption and emission wavelengths, and charge transport properties. This synergy between synthesis and theory accelerates the discovery of new high-performance organic materials.

Chemical Reactivity and Derivatization Strategies for Pyrene 2,7 Dicarbaldehyde

Oxidation Reactions

The oxidation of Pyrene-2,7-dicarbaldehyde can proceed at two different sites: the aldehyde groups or the electron-rich aromatic core. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

The pyrene (B120774) scaffold itself is susceptible to oxidation, particularly under vigorous conditions, which can lead to the formation of quinone derivatives. For instance, Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone are known oxidized forms of the pyrene core. chemrxiv.org While specific studies on the direct oxidation of this compound to a quinone are not prominent, it is chemically plausible that strong oxidizing agents could affect the aromatic system in addition to the aldehyde groups.

More commonly, the aldehyde functional groups are selectively oxidized to the corresponding carboxylic acids. This transformation yields Pyrene-2,7-dicarboxylic acid, a valuable building block for metal-organic frameworks (MOFs) and functional polymers. This conversion can be achieved using standard oxidizing agents for aldehydes, such as potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid). The synthesis of Pyrene-2,7-dicarboxylic acid has also been accomplished through alternative routes, such as the lithiation of 2,7-dibromopyrene (B9692) followed by carboxylation with carbon dioxide. researchgate.netnih.gov

Table 1: Potential Oxidation Products of this compound
Starting MaterialReaction TypePotential ProductNotes
This compoundAldehyde OxidationPyrene-2,7-dicarboxylic acidSelective oxidation of the aldehyde groups.
This compoundAromatic Core OxidationPyrene-dione derivativesRequires stronger oxidizing conditions; may compete with aldehyde oxidation.

Reduction Reactions

The aldehyde groups of this compound are readily susceptible to reduction to form primary alcohols. This reaction converts the dicarbaldehyde into Pyrene-2,7-dimethanol. This transformation is a fundamental reaction in organic chemistry and can be accomplished with high efficiency using a variety of reducing agents.

Common reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). Sodium borohydride is a milder reagent and is often preferred for its selectivity and safer handling, while lithium aluminum hydride is more powerful. The resulting diol, Pyrene-2,7-dimethanol, serves as a useful precursor for the synthesis of other derivatives, such as dihalides (via reaction with halogenating agents like PBr₃) or polyesters (through condensation with dicarboxylic acids).

Table 2: Common Reagents for the Reduction of this compound
Reducing AgentTypical SolventProductKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolPyrene-2,7-dimethanolMild, selective for aldehydes and ketones.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherPyrene-2,7-dimethanolStrong, non-selective, reacts violently with protic solvents.

Substitution and Cross-Coupling Chemistry

While direct electrophilic substitution at the 2- and 7-positions of the pyrene core is difficult, the aldehyde groups of this compound provide versatile platforms for derivatization through substitution and condensation chemistry. mdpi.com Furthermore, modern cross-coupling methods have enabled the synthesis of a vast library of 2,7-disubstituted pyrenes, which are foundational to understanding the potential derivatives of the dicarbaldehyde. researchgate.netnih.gov

The aldehyde functionalities are prime sites for carbon-carbon bond-forming reactions that extend the π-conjugated system of the pyrene core. Reactions such as the Wittig and Knoevenagel condensations are particularly effective for this purpose.

Wittig Reaction : This reaction involves treating the dicarbaldehyde with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orglibretexts.org It efficiently converts the carbonyl (C=O) bonds into alkene (C=C) bonds, allowing for the introduction of a wide variety of vinyl-type substituents. The nature of the substituent on the ylide determines the final functional group introduced. organic-chemistry.orgmasterorganicchemistry.com

Knoevenagel Condensation : This reaction involves the condensation of the dicarbaldehyde with compounds containing active methylene (B1212753) groups (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base like piperidine. wikipedia.orgsigmaaldrich.com This reaction produces new α,β-unsaturated systems, which are valuable for creating dyes, organic semiconductors, and other functional materials. organic-chemistry.orgnih.gov

Beyond the reactivity of the aldehyde groups, a powerful strategy for functionalizing the 2,7-positions involves the direct C-H borylation of pyrene using an iridium catalyst to produce 2,7-bis(Bpin)pyrene. researchgate.netnih.gov This versatile intermediate can then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, and amino groups, among others. researchgate.netnih.gov This route provides access to a wide range of 2,7-disubstituted pyrenes that would be difficult to synthesize otherwise. acs.org

Table 3: Key Reactions for Functionalization of this compound
Reaction NameReagent TypeFunctional Group TransformationResulting Structure
Wittig ReactionPhosphonium Ylide (R-CH=PPh₃)Aldehyde → AlkenePyrene core with vinyl substituents.
Knoevenagel CondensationActive Methylene Compound (Z-CH₂-Z')Aldehyde → α,β-Unsaturated SystemExtended π-conjugation via new double bonds.
Suzuki CouplingAryl/Vinyl Boronic Acid/EsterC-Bpin → C-Aryl/VinylIntroduction of aryl or vinyl groups.
Sonogashira CouplingTerminal AlkyneC-Br → C-AlkyneIntroduction of alkynyl groups.
*Note: These reactions are typically performed on derivatives like 2,7-bis(Bpin)pyrene or 2,7-dibromopyrene, not directly on the dicarbaldehyde.

The difunctional nature of this compound makes it an excellent monomer for the synthesis of polymers and oligomers via condensation polymerization. rsc.org The rigid, planar, and fluorescent pyrene unit can be incorporated into polymer backbones to create materials with desirable optical and electronic properties for applications in organic electronics. uky.edunih.gov

For example, condensation of this compound with difunctional primary amines (diamines) leads to the formation of polyimines (also known as Schiff base polymers). These polymers contain a C=N double bond in the main chain and are often conjugated, exhibiting semiconducting and photoluminescent properties. Similarly, Knoevenagel-type polymerizations with difunctional active methylene compounds can yield fully conjugated polymers. The synthesis of pyrene-containing polymers has also been achieved through post-polymerization modification strategies, where the pyrene moiety is attached to a pre-formed polymer backbone. nih.gov

Furthermore, derivatives of 2,7-disubstituted pyrene are crucial for synthesizing well-defined polymers. For instance, Suzuki-Miyaura coupling polymerization of 2,7-dibromopyrene with diboronic esters is a common method to produce poly(2,7-pyrenylene)s, which are blue-light-emitting materials. acs.orguky.edu

Table 4: Polymerization Strategies Involving 2,7-Disubstituted Pyrenes
Polymerization TypePyrene-Based MonomerCo-monomerResulting Polymer Class
Condensation (Schiff Base)This compoundDiamine (e.g., p-phenylenediamine)Polyimine
Knoevenagel PolymerizationThis compoundBis(active methylene) compoundConjugated Polymer
Suzuki Coupling2,7-DibromopyreneAryldiboronic esterPoly(2,7-pyrenylene)

Catalytic Applications Beyond Framework Materials

Pyrene-Based Ligands in Homogeneous Catalysis

The aldehyde functional groups at the 2 and 7 positions of pyrene-2,7-dicarbaldehyde are ideal reactive sites for synthesizing complex organic molecules, most notably Schiff base ligands through condensation reactions with primary amines. These Schiff bases, featuring an imine (-C=N-) linkage, are excellent coordinating agents for a variety of transition metals, forming stable complexes that can function as highly effective homogeneous catalysts. researchgate.netdergipark.org.tr

Pyrene-based ligands, particularly those derived from Schiff bases, play a significant role in enhancing the efficacy of palladium-catalyzed cross-coupling reactions, which are fundamental in synthetic organic chemistry for forming carbon-carbon bonds. researchgate.netdergipark.org.tr

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. Schiff base-palladium(II) complexes have demonstrated excellent catalytic activity in Suzuki-Miyaura reactions, facilitating the synthesis of biaryls under mild conditions, often in aqueous solutions. researchgate.netdergipark.org.tr The pyrene (B120774) moiety within the ligand structure can influence the catalyst's electronic properties and stability. The extended π-system of pyrene can engage in π-π stacking interactions, which may help stabilize the catalytic species and reaction intermediates.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi.com Pyrene-functionalized ligands have been successfully employed in Sonogashira reactions. For instance, iridium(III) complexes with pyrene-functionalized 1,10-phenanthroline (B135089) ligands, synthesized via Sonogashira cross-coupling, have been shown to be highly efficient sensitizers. researchgate.net While this application is in photochemistry, it demonstrates the compatibility and utility of pyrene units in Sonogashira reaction schemes. In a catalytic context, copper-catalyzed Sonogashira-type reactions have been accelerated by the presence of pyrene as a ligand, highlighting its role in promoting C(sp²)–C(sp) bond formation. rsc.org The use of pyrene-based ligands can lead to highly active catalytic systems suitable for both academic and industrial applications. rsc.org

The synthesis of 2,7-disubstituted pyrene derivatives through methods like iridium-catalyzed C-H borylation provides a versatile route to precursors for these catalytic ligands. nih.govresearchgate.net Once borylated, these positions can be converted into a wide range of functional groups ready for creating diverse ligand architectures for specific cross-coupling applications. nih.govacs.org

The structure of the ligand coordinated to a metal catalyst is a critical determinant of the reaction's outcome, influencing both its speed and its stereochemical or regiochemical selectivity.

Reaction Rates: The electronic nature of the pyrene-based ligand can significantly impact the reaction rate. Electron-donating or electron-withdrawing groups attached to the pyrene core can modulate the electron density at the metal center. This, in turn, affects the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For instance, ligands that increase the electron density on the palladium catalyst can facilitate the oxidative addition step, often leading to higher reaction rates. nih.gov

Regioselectivity: Ligand structure, particularly steric bulk, is a powerful tool for controlling regioselectivity in cross-coupling reactions. nih.gov For a substrate with multiple reactive sites, a bulky ligand, such as one derived from the sterically demanding pyrene scaffold, can direct the catalyst to attack the most accessible position, thereby favoring the formation of one constitutional isomer over others. While specific studies detailing the regioselective control exerted by ligands derived directly from this compound are emerging, the principle of ligand-controlled regioselectivity is well-established in palladium catalysis. nih.gov

Design of Catalytically Active Pyrene Systems

Beyond their use as ligands in homogeneous catalysis, pyrene derivatives are instrumental in the design of advanced heterogeneous catalysts. The planar, aromatic structure of pyrene is ideal for non-covalent immobilization onto carbon-based supports like graphene, leading to stable and recyclable catalytic systems. nih.govrsc.org

Heterogeneous catalysts, where the active catalyst is in a different phase from the reactants, are highly valued for their ease of separation and recyclability. Pyrene-functionalized supports are particularly effective for anchoring metal nanoparticles (MNPs), creating robust and highly active catalysts. nih.govrsc.org

The pyrene moiety acts as an anchor through strong π-π stacking interactions with the surface of carbon materials, such as highly reduced graphene oxide (HRG). nih.govrsc.org This interaction is crucial for preventing the aggregation of metal nanoparticles, a common cause of catalyst deactivation. rsc.org

A notable example is a palladium nanoparticle catalyst supported on pyrene-functionalized HRG (HRG-Py-Pd). nih.gov In this system, 1-aminopyrene (B158619) is used as a functionalizing ligand. The pyrene part interacts with the HRG surface, while the amine group provides specific binding sites for the nucleation and uniform growth of palladium nanoparticles. nih.gov This design leads to a highly dispersed and stable nanocatalyst.

The performance of such pyrene-functionalized catalysts has been demonstrated in various reactions.

Catalytic Performance in Mizoroki-Heck Reaction nih.gov
CatalystSubstratesCatalyst Amount (mg)Reaction Time (h)Conversion (%)
HRG-Py-Pd4-bromoanisole + acrylic acid3399
Pristine Pd NPs4-bromoanisole + acrylic acid5.3>3~92

Similarly, graphene-supported ruthenium nanoparticles (Ru@rGO) have been functionalized with pyrene-tagged N-heterocyclic carbene (NHC) ligands. The pyrene tag anchors the NHC ligand to the graphene support, which in turn stabilizes the ruthenium nanoparticles. rsc.org This system showed a direct correlation between the surface ligand coverage and the catalyst's stability against sintering (aggregation at high temperatures). rsc.org The pyrene tag was found to be crucial for controlling both the selectivity and stability of these functionalized catalysts. rsc.org

Effect of Pyrene-Tagged Ligand on Acetophenone Hydrogenation rsc.org
CatalystSurface Coverage (n)Activity (Relative)Selectivity to 1-phenylethanolStability against Sintering
Ru@rGO0HighLowerLower
Ru@rGO/pyr-IMes(n)0.2ModerateModerateModerate
Ru@rGO/pyr-IMes(n)0.5LowerHigherHigher
Ru@rGO/pyr-IMes(n)1.0LowestHighestHighest

These examples underscore the strategic importance of the pyrene scaffold in modern catalyst design. By serving as a precursor to versatile ligands or as a stabilizing anchor for nanoparticles, derivatives of this compound offer a powerful platform for creating efficient and robust catalytic systems for a wide range of organic transformations.

Supramolecular Assemblies and Interactions

Role of Pyrene-2,7-dicarbaldehyde in Non-Covalent Interactions

The pyrene (B120774) moiety is the primary driver of non-covalent interactions in assemblies derived from this compound. The extensive π-conjugated system of the pyrene core facilitates strong π-π stacking interactions, a crucial force in the formation of stable, ordered supramolecular structures. rsc.org These interactions involve the face-to-face arrangement of the flat pyrene molecules, which is a thermodynamically favorable process that guides the self-assembly of individual components. acs.org

Derivatives of this compound are synthesized to leverage these intrinsic properties. The functional groups attached via the aldehyde positions can introduce additional non-covalent interactions, such as hydrogen bonding or electrostatic forces, providing further control over the assembly process. researchgate.net

The specific geometry of this compound is instrumental in the directed assembly of sophisticated molecular architectures. nih.gov The linear disposition of the functional groups at the 2 and 7 positions provides a predictable, straight "strut" for constructing larger frameworks. This is particularly evident in the formation of metal-organic frameworks (MOFs) and other coordination-driven assemblies. wikipedia.org

In these systems, derivatives of this compound (for example, where aldehydes are converted to coordinating groups like pyridines) act as ligands. When mixed with metal ions, they selectively assemble into discrete, highly ordered structures such as M₂L₂, M₄L₆, or extended porous networks. acs.org The final architecture is dictated by the combination of the ligand's geometry and the preferred coordination number of the metal ion. Donor-acceptor interactions between electron-rich pyrene units and electron-deficient molecules can also be used to drive the selective self-assembly of complex, heteroleptic structures. acs.org

The 2,7-substitution pattern is highly effective for creating extended, rigid molecular structures. The linear connectivity allows for the synthesis of oligomers and polymers where the pyrene units are linked sequentially. This approach creates materials with a well-defined, rod-like architecture.

The synthesis of such extended structures often employs sequential chemical reactions, such as borylation and cross-coupling, to connect different pyrene units or to link pyrene to other aromatic systems. nih.gov The resulting materials benefit from the rigidity and electronic properties of the pyrene core, making them suitable for applications in organic electronics. The π-π stacking interactions between the pyrene units in these polymers play a significant role in their solid-state packing and morphology, which in turn influences their electronic performance.

Construction of Supramolecular Photosensors

The unique photophysical properties of pyrene make its derivatives excellent candidates for the construction of supramolecular photosensors. nih.gov Pyrene exhibits a characteristic fluorescence that is highly sensitive to its local environment. In dilute solutions, it emits a structured "monomer" fluorescence. However, when two pyrene molecules are brought into close proximity (less than 4 Å) in an excited state, they can form an excited-state dimer, or "excimer," which emits light at a longer, unstructured wavelength. rsc.org

This monomer-to-excimer switching provides a ratiometric fluorescent signal that can be used for sensing. researchgate.net Supramolecular systems are designed where pyrene-containing components are held in a specific arrangement. The binding of a target analyte can trigger a conformational change or a disassembly of the supramolecular structure. nih.gov This event alters the distance between the pyrene units, leading to a measurable change in the ratio of monomer to excimer emission, thus signaling the presence of the analyte. For instance, artificial light-harvesting systems have been developed where pyrene derivatives assemble with other molecules, and the energy transfer within this assembly can be used for applications like photocatalysis. rsc.orgresearchgate.net

Self-Assembly Processes in Designed Systems

The spontaneous organization of molecules into well-defined structures is a hallmark of supramolecular chemistry, and derivatives of this compound are key players in this field. rsc.org The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and electrostatic forces. researchgate.netrsc.org

Researchers have designed various pyrene-based systems that self-assemble into diverse nanostructures, such as fibers, vesicles, sheets, and tubes. rsc.orgacs.org The final morphology of the assembly is highly dependent on the molecular structure of the building blocks and external conditions like solvent and temperature. For example, pyrene-containing bolaamphiphiles have been shown to form nanodisks in an aqueous solution, which can be transformed into nanofibers upon the addition of certain ions, accompanied by a significant enhancement in fluorescence. researchgate.net

A notable example involves the self-assembly of pyrene-cholane trimers, which, depending on the specific substitution pattern on the pyrene core (including 2,7-disubstitution), form distinct nanostructures like sheets, tubes, and worm-like morphologies. rsc.org This demonstrates how subtle changes in the molecular design of the pyrene building block can direct the self-assembly process toward different complex architectures. rsc.org

The table below summarizes research findings on the aggregation-dependent fluorescence of a pyrene-based system, illustrating a common principle in the self-assembly of pyrene derivatives.

Concentration (mol/L)Monomer Emission Intensity (IM)Excimer Emission Intensity (IE)IE / IM RatioDominant Species
1.0 x 10-6HighVery Low~0.1Monomer
5.0 x 10-5MediumMedium~1.0Monomer + Excimer
1.0 x 10-4LowHigh~5.0Excimer
5.0 x 10-4Very LowVery High>10.0Aggregate (Excimer)

Emerging Research Directions and Future Prospects

Design and Synthesis of Novel Pyrene-2,7-Dicarbaldehyde Architectures

The functionalization of the pyrene (B120774) core at the 2 and 7 positions has historically been challenging, often requiring multi-step, low-yielding processes. However, recent advancements in synthetic chemistry have enabled more direct and efficient routes, unlocking the potential to create a wide array of novel molecular architectures. A significant breakthrough has been the development of iridium-catalyzed C-H borylation, which allows for the regiospecific synthesis of pyrene-2,7-bis(boronate)ester in high yields. This intermediate serves as a versatile platform for subsequent cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, to introduce a variety of functional groups at the 2,7-positions.

These advanced synthetic methodologies have facilitated the design of complex pyrene-based structures with tailored properties. For instance, donor-acceptor-donor (D-A-D) type compounds based on the pyrene-2,7-scaffold have been synthesized to create efficient mechanofluorochromic (MFC) materials. In these architectures, the pyrene core acts as the acceptor, while various electron-donating groups are attached at the 2 and 7 positions. The electronic push-pull effect within these molecules governs their intramolecular charge transfer (ICT) properties, leading to materials that change their fluorescence characteristics in response to mechanical stimuli.

Furthermore, this compound and its derivatives, like pyrene-2,7-dicarboxylic acid, are being employed as organic linkers in the synthesis of metal-organic frameworks (MOFs). nih.gov These crystalline porous materials exhibit unique properties based on the combination of the metal nodes and the pyrene-based organic struts, with potential applications in gas storage and separation. The ability to systematically design and synthesize these novel architectures is crucial for the development of next-generation smart materials.

Asymmetric Functionalization for Advanced Organic Semiconductors

The modification of the pyrene ring's chemical structure by varying substituents at different positions is a key factor in controlling the molecular architecture and packing, which are critical for the performance of organic semiconductors. uky.edu While much research has focused on symmetrical substitutions, the field of asymmetric functionalization is a burgeoning area with the potential to yield materials with unique properties for advanced organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). uky.eduresearchgate.net

A notable advancement in this area is the non-statistical asymmetric functionalization of the pyrene core at its K-region (the 4, 5, 9, and 10 positions). rsc.org This was achieved through a novel K-region bromination technique, enabling the synthesis of ortho-dithienylpyrene. rsc.org While this specific example does not target the 2,7-positions, the methodology represents a significant step towards achieving controlled, non-statistical asymmetric functionalization of the pyrene skeleton. Applying similar principles to the 2,7-positions could lead to the development of chiral pyrene-based semiconductors with unique charge transport properties.

The introduction of asymmetry can influence the molecular packing in the solid state, potentially leading to more favorable π-π stacking and improved charge carrier mobility. researchgate.net Theoretical studies on various pyrene derivatives have shown that charge transport properties are highly dependent on the packing mode of the molecules and the nature of the substituent groups. researchgate.net For instance, calculations have predicted high hole mobility for asymmetrically substituted pyrene derivatives, indicating their promise as high-performance organic semiconductor materials. researchgate.net The development of synthetic routes for the asymmetric functionalization of this compound is a key future direction for creating advanced, high-performance organic electronic devices. nih.gov

Rational Development of Pyrene-Based Chemosensors (e.g., Metal Ion Detection)

This compound serves as a foundational molecule for the rational design of highly sensitive and selective chemosensors, particularly for the detection of metal ions. The aldehyde groups are readily condensed with various amines to form Schiff base ligands, incorporating specific binding sites for target analytes. The inherent fluorescence of the pyrene core is highly sensitive to its local environment, making it an excellent signaling unit.

The principle behind these chemosensors often relies on processes like photoinduced electron transfer (PET), which can be modulated by the binding of a metal ion. For example, a pyrene-based Schiff base ligand was designed as a fluorescent "turn-off" sensor for Cu²⁺ and Fe²⁺ ions. mdpi.com Upon binding of these metal ions, the fluorescence of the pyrene moiety is quenched. mdpi.com Similarly, other pyrene derivatives have been developed for the selective detection of Fe³⁺, where binding to the ion leads to significant fluorescence quenching. nih.gov

The versatility of the pyrene scaffold allows for the development of sensors for a wide range of metal ions. By modifying the receptor unit attached to the pyrene, researchers can tune the sensor's selectivity. For instance, a pyrene-based triazole receptor was shown to self-assemble in the presence of Zn²⁺, resulting in a strong excimer emission signal, acting as a molecular 'butterfly' sensor. researchgate.net The development of these sensors is not limited to single-ion detection; fluorescent binary ensembles are being created to act as "chemical tongues" capable of discriminating between multiple metal ions based on their unique fluorescence response patterns. datapdf.com The high sensitivity of these sensors is demonstrated by their low limits of detection, often in the micromolar to nanomolar range, making them suitable for environmental and biological applications. nih.govmdpi.comresearchgate.net

Sensor Derivative BaseTarget Ion(s)Detection PrincipleLimit of Detection (LOD)
Pyrene-pyrazole Schiff baseCu²⁺, Fe²⁺Fluorescence "turn-off"0.42 µM (Cu²⁺), 0.51 µM (Fe²⁺) mdpi.com
Pyrene-benzimidazoleFe³⁺Fluorescence quenching1.81 µM nih.gov
Pyrene-based probe L1Cu²⁺Fluorescence correlation1.699 x 10⁻² µM researchgate.net
Pyrene-isoniazide Schiff baseFe³⁺, Fe²⁺Fluorescence "turn-on"1.67 µM (Fe³⁺), 2.02 µM (Fe²⁺) semanticscholar.org

Exploration of Photodynamic Applications (e.g., Apoptosis Induction in Cell Lines)

The potential of pyrene derivatives in photodynamic therapy (PDT) is an emerging area of research. PDT is a therapeutic strategy that uses a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death in targeted tissues, such as tumors. nih.govmdpi.com While pyrene itself has some limitations for PDT, such as an excitation wavelength that is too short for efficient tissue penetration, its derivatives are being explored for their photosensitizing capabilities. nih.gov

Research on related polycyclic aromatic hydrocarbons, such as benzo[a]pyrene (B130552) (B[a]P), provides insights into the potential mechanisms of action. B[a]P has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. oup.comoup.com This process is often mediated by the activation of caspases, a family of proteases crucial for apoptosis, and involves mitochondrial dysfunction. nih.gov For instance, B[a]P treatment in human endometrial cancer cells and mouse hepatoma cells led to the activation of the intrinsic caspase cascade, changes in mitochondrial membrane potential, and the release of cytochrome c, all hallmarks of apoptosis. oup.comnih.gov

Although B[a]P itself is a carcinogen, the study of its apoptotic mechanisms provides a framework for designing safer and more effective pyrene-based photosensitizers. The goal is to create derivatives of molecules like this compound that can be activated by light of a specific wavelength to produce ROS and trigger apoptosis selectively in cancer cells. nih.gov The ability of pyrene derivatives to bind to biomacromolecules like DNA could also play a role in their therapeutic action. mdpi.com Future research will focus on synthesizing novel pyrene derivatives with improved photophysical properties for PDT and elucidating their specific pathways for inducing apoptosis in cancer cell lines.

Q & A

Q. What are the established synthetic routes for Pyrene-2,7-dicarbaldehyde, and how do reaction conditions influence yield?

this compound is commonly synthesized via Pd-catalyzed carbonylation of 2,7-dibromopyrene. A modified protocol involves using anhydrous THF under nitrogen, with reaction temperatures maintained at 120°C for optimal yield . An alternative method employs organolithium reagents, but the Pd-catalyzed approach is preferred for scalability and reduced toxicity . Key considerations include stoichiometric control of CO gas and purification via column chromatography to isolate the aldehyde groups.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Pd-catalyzed carbonylation65–75Benign conditions, scalableRequires CO gas handling
Organolithium reagent50–60High selectivityAir/moisture sensitivity

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm aldehyde proton signals (δ ~10.0 ppm) and aromatic backbone integrity .
  • X-ray Diffraction (XRD): Resolves crystallinity and molecular packing, crucial for applications in metal-organic frameworks (MOFs) .
  • Mass Spectrometry (HR-MS): Validates molecular weight (e.g., [M+H]+^+ peak at m/z 284.08) .

Q. How can researchers ensure purity and stability during storage?

Store under inert atmosphere (argon) at –20°C to prevent aldehyde oxidation. Purity is verified via HPLC with UV detection at 254 nm, ensuring no residual dibromopyrene or side products .

Advanced Research Questions

Q. How is this compound utilized in designing photoactive materials?

The compound serves as a linker in MOFs (e.g., NU-400) for singlet oxygen (1^1O2_2) generation. Key steps:

  • Solvothermal synthesis with ZrCl4_4 and acetic acid modulator in DMF .
  • Activation via solvent exchange (methanol → acetone) to ensure porosity. NU-400 demonstrates a CEES (mustard gas simulant) oxidation half-life of 13.5 minutes under air, attributed to 1^1O2_2 production .

Q. What methodologies enable the study of excited-state proton transfer in derivatives?

Time-resolved spectroscopy and surface-hopping simulations analyze non-adiabatic dynamics in derivatives like 1,8-dihydroxynaphthalene-2,7-dicarbaldehyde. Key parameters:

  • Femtosecond transient absorption to track O–H bond evolution.
  • Density Functional Theory (DFT) for mapping potential energy surfaces (S1_1-S3_3 states) .

Q. How can this compound be functionalized for fluorescent probes?

  • Suzuki Coupling: Introduce electron-withdrawing groups (e.g., –CN) to enhance quantum yield .
  • Stokes Shift Optimization: Modify conjugation length via styryl extensions (e.g., 2,7-bis(4-bromostyryl)naphthalene derivatives) . Table 2: Photophysical Properties of a Fluorescent Probe (CHO)2_2TTPyr
ParameterValue
λem\lambda_{\text{em}}580 nm (orange)
Quantum Yield (Φ)0.42
Stern-Volmer Constant (Ksv_{sv})1.2×1041.2 \times 10^4 M1^{-1}

Q. What strategies address contradictions in catalytic performance across studies?

Discrepancies in MOF efficiency (e.g., oxygen saturation requirements) are resolved by:

  • Controlled Activation: Ensure complete solvent removal via supercritical CO2_2 drying.
  • EPR Spectroscopy: Quantify 1^1O2_2 yield using spin-trapping agents like TEMP .

Methodological Guidelines

  • Literature Review: Prioritize peer-reviewed studies on COFs and MOFs, excluding non-academic sources (e.g., commercial databases) .
  • Data Reproducibility: Document reaction parameters (e.g., Pd catalyst loading, CO pressure) and share raw spectra/calculations as supplementary data .
  • Collaborative Design: Integrate synthetic chemistry, computational modeling, and materials science expertise to optimize applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.